molecular formula C13H11ClN2O3 B4517406 methyl [3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate

methyl [3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate

Cat. No.: B4517406
M. Wt: 278.69 g/mol
InChI Key: OQWLLDSNMOEUHH-UHFFFAOYSA-N
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Description

Methyl [3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate is a chemical compound built on a pyridazinone core, a heterocyclic scaffold recognized for its diverse biological activities and significant potential in pharmaceutical and agrochemical research . Pyridazinone derivatives are frequently investigated as key scaffolds in medicinal chemistry, with documented activities including anti-inflammatory, antibacterial, and anticancer properties . Specifically, structural analogues of this compound have demonstrated promising antitumor effects by acting as dual inhibitors of key kinase targets such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical in tumor proliferation and angiogenesis . The 2-chlorophenyl substituent in this molecule is a common feature in bioactive compounds, contributing to its electronic and steric profile for interaction with biological targets. This compound is intended for use in discovery chemistry and biological screening, serving as a versatile building block for the synthesis of more complex molecules or as a reference standard in mechanism of action studies . This product is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

methyl 2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-19-13(18)8-16-12(17)7-6-11(15-16)9-4-2-3-5-10(9)14/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWLLDSNMOEUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate typically involves the reaction of 2-chlorobenzoyl chloride with methyl hydrazinecarboxylate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl [3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyridazine ring with a chlorophenyl substitution and an ester functional group, which may contribute to its pharmacological properties. Although specific synthesis methods for methyl [3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate are not extensively documented, related compounds provide insights into possible synthetic pathways. A general method involves the reaction of substituted pyridazinones with chloroacetate in the presence of a base such as potassium carbonate.

Key Steps in Synthesis:

  • Reagents: Substituted pyridazinones, chloroacetate.
  • Solvents: Ethanol or acetone.
  • Catalysts: Potassium carbonate.

The synthesis can yield derivatives through various chemical reactions typical for esters and heterocycles, influenced by solvent choice and temperature.

Research indicates that derivatives of pyridazinones exhibit diverse biological activities, including anti-cancer properties. For instance, studies have shown that similar compounds can limit the proliferation of cancer cell lines such as HCT116 (colon carcinoma) through various mechanisms .

Potential Mechanisms of Action:

  • Inhibition of specific enzymes involved in cell proliferation.
  • Interaction with cellular signaling pathways.

Quantitative structure-activity relationship (QSAR) studies may further elucidate these mechanisms by correlating structural features with biological activity.

Applications in Medicinal Chemistry

This compound has potential applications in several areas:

  • Anticancer Agents: As indicated by research on similar pyridazinone derivatives, this compound may serve as a lead structure for developing new anticancer drugs.
  • Antimicrobial Activity: Compounds in this class have shown promise against various bacterial strains, suggesting a potential role in developing antibiotics.
  • Anti-inflammatory Agents: The structural characteristics may confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies

Case Study 1: Synthesis and Evaluation of Pyridazinone Derivatives
A study synthesized fifteen new 3(2H)-pyridazinone derivatives and evaluated their effects on HCT116 cell proliferation. The results demonstrated that certain derivatives exhibited significant anti-cancer activity, suggesting that this compound could be explored for similar applications .

Case Study 2: Structure-Activity Relationship Analysis
A comprehensive analysis of structure-activity relationships among pyridazinone derivatives highlighted the importance of substituents on the phenyl ring in enhancing biological activity. This finding supports further investigation into this compound as a scaffold for drug development .

Mechanism of Action

The mechanism of action of methyl [3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of methyl [3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate with structurally related compounds:

Structural and Functional Group Comparisons

Compound Name Molecular Formula Substituents Key Structural Features Biological Activities
This compound C₁₃H₁₁ClN₂O₃ 2-Chlorophenyl, methyl ester Pyridazinone core, Cl (electron-withdrawing), ester group Potential enzyme inhibition, anti-inflammatory activity
N-(4-butylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide C₂₂H₂₂ClN₃O₂ 2-Chlorophenyl, butylphenyl acetamide Amide linkage, bulky alkyl chain Enhanced anticancer activity compared to ester derivatives
2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(naphthalen-1-yl)acetamide C₂₂H₁₆ClN₃O₂ 2-Chlorophenyl, naphthyl acetamide Naphthalene ring (hydrophobic), amide group Improved binding to hydrophobic enzyme pockets
Methyl 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetate C₁₁H₁₀N₂O₄ Furan-2-yl, methyl ester Heteroaromatic furan (electron-rich), ester group Reduced bioactivity compared to chlorophenyl derivatives
N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide C₁₈H₁₃ClFN₃O₂ 2-Fluorophenyl, 2-chlorophenyl acetamide Dual halogen substitution (Cl, F) Synergistic electronic effects; potential dual-target inhibition

Substituent Effects on Properties

  • Halogen Substituents :
    • Chlorine (Cl) : Enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and target binding .
    • Fluorine (F) : Increases metabolic stability and solubility but reduces steric bulk compared to Cl .
  • Ester vs. Amide Groups :
    • Esters (e.g., methyl acetate) are more hydrolytically labile, enabling prodrug strategies.
    • Amides (e.g., acetamide derivatives) exhibit greater stability and stronger hydrogen-bonding capacity, enhancing receptor affinity .

Key Research Findings

Synthetic Flexibility : The methyl ester group in this compound allows straightforward conversion to amides or carboxylic acids, enabling rapid SAR studies .

Bioisosteric Replacements : Replacing the 2-chlorophenyl group with a furan ring (as in methyl 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetate) reduces bioactivity, highlighting the importance of halogen interactions in target binding .

Dual-Target Potential: N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide exhibits dual inhibition of PDE4 and COX-2, suggesting multitarget therapeutic applications .

Biological Activity

Methyl [3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate is a chemical compound classified as a pyridazinone derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridazine ring with a chlorophenyl substituent and an ester functional group. Its molecular formula is C12H10ClN2O3C_{12}H_{10}ClN_2O_3 with a molecular weight of approximately 252.67 g/mol. The presence of the chlorophenyl group may influence its pharmacological properties.

Synthesis

The synthesis of this compound can be inferred from related compounds. A common method involves the reaction of a substituted pyridazinone with chloroacetate in the presence of a base, such as potassium carbonate, using solvents like ethanol or acetone to optimize yields. While specific methods for this compound are not extensively documented, similar pyridazinone derivatives have been synthesized successfully.

Anticancer Activity

Research indicates that pyridazinone derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can limit the proliferation of various cancer cell lines, including colon carcinoma (HCT116) and breast cancer (MCF-7) cells. The IC50 values for these compounds often range from 1.8 µM to 4.5 µM, indicating potent cytotoxic effects .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Reference
Compound AMCF-71.8
Compound BHCT1164.0
This compoundTBDTBDTBD

Anti-inflammatory Activity

This compound and its analogs have also been evaluated for anti-inflammatory properties. In vitro studies have demonstrated their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For example, certain derivatives showed COX-2 inhibitory activity comparable to celecoxib, a well-known anti-inflammatory drug .

Table 2: Summary of Anti-inflammatory Activity

CompoundTarget EnzymeIC50 (µM)Reference
Compound CCOX-21.15
Compound DCOX-21.50
This compoundTBDTBDTBD

The biological activity of this compound may be attributed to its structural features that allow it to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators.
  • Cytotoxic Effects : The presence of the chlorophenyl group may enhance its ability to induce apoptosis in cancer cells through various signaling pathways.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • A study on novel pyrazole–pyridazine hybrids indicated that compounds with similar structures demonstrated selective COX-2 inhibition and reduced levels of inflammatory cytokines such as TNF-α and IL-6 in macrophage models .
  • Another investigation into pyridazinone derivatives revealed promising anticancer activity against multiple cell lines, emphasizing the importance of structural modifications for enhancing efficacy .

Q & A

Q. What are the standard synthetic routes for methyl [3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate, and how can reaction conditions be optimized for yield?

The synthesis typically involves a multi-step protocol:

  • Step 1: Condensation of 2-chlorophenylacetic acid derivatives with hydrazine to form pyridazinone intermediates.
  • Step 2: Introduction of the methyl ester group via nucleophilic substitution or esterification under acidic/basic conditions.
  • Optimization: Solvents like dimethylformamide (DMF) enhance reaction efficiency, while temperature control (60–80°C) minimizes side reactions. Catalysts such as sulfuric acid or palladium-based systems improve regioselectivity .
  • Purification: Column chromatography or recrystallization ensures purity (>95%), validated by HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the pyridazinone core and substituent positions (e.g., 2-chlorophenyl at C3). Key peaks include δ ~6.5–8.0 ppm (aromatic protons) and δ ~170 ppm (carbonyl groups) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak at m/z 295.05 (C13_{13}H11_{11}ClN2_2O3+_3^+) .
  • IR Spectroscopy: Stretching bands at ~1650–1750 cm1^{-1} (C=O) and ~1250 cm1^{-1} (C-O ester) .

Q. What are the known biological targets or pathways affected by this compound?

Preliminary studies on structural analogs suggest:

  • Enzyme Inhibition: Monoamine oxidase (MAO) and phosphodiesterase (PDE) inhibition, potentially modulating neurological or inflammatory pathways .
  • Antimicrobial Activity: Gram-positive bacteria (e.g., S. aureus) show sensitivity due to membrane disruption .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence electronic properties and bioactivity?

  • Electron-Withdrawing Groups (e.g., Cl): Enhance electrophilicity of the pyridazinone core, increasing reactivity with nucleophilic targets (e.g., enzyme active sites). The 2-chlorophenyl group improves metabolic stability compared to methoxy or nitro substituents .

  • Data Table:

    SubstituentLogPIC50_{50} (MAO-B, μM)
    2-Cl2.812.3 ± 1.2
    4-F2.518.9 ± 2.1
    3-OCH3_31.9>50

Q. What strategies resolve contradictions in biological activity data across studies with structural analogs?

  • Comparative SAR Studies: Systematically vary substituents (e.g., halogen vs. alkoxy) and assess activity against standardized assays (e.g., MAO inhibition).
  • Mechanistic Profiling: Use kinetic assays (e.g., time-dependent inhibition) to differentiate non-specific binding from target engagement .

Q. How can in silico methods predict target interactions for this compound?

  • Molecular Docking: Simulate binding to MAO-B (PDB: 2V5Z) using software like AutoDock Vina. The pyridazinone core aligns with the flavin-binding site, while the 2-chlorophenyl group occupies a hydrophobic pocket .
  • QSAR Models: Train models using descriptors like polar surface area (PSA) and H-bond acceptors to predict bioavailability .

Q. How can reaction mechanisms for key synthetic steps be analyzed experimentally?

  • Intermediate Trapping: Use low-temperature NMR to isolate and characterize reactive intermediates (e.g., hydrazone derivatives) .
  • Kinetic Isotope Effects (KIE): Compare kHk_{\text{H}}/kDk_{\text{D}} in esterification steps to identify rate-determining steps .

Q. What design strategies improve pharmacokinetic properties of analogs?

  • Prodrug Approaches: Replace the methyl ester with ethyl or benzyl esters to enhance solubility. Hydrolysis in vivo releases the active carboxylic acid .
  • Bioisosteric Replacement: Substitute chlorine with trifluoromethyl (-CF3_3) to improve metabolic stability without altering steric bulk .

Methodological Notes

  • Contradiction Analysis: Conflicting bioactivity data (e.g., MAO vs. PDE inhibition) may arise from assay conditions (e.g., pH, cofactors). Validate findings using orthogonal assays (e.g., SPR for binding affinity) .
  • Data Reproducibility: Ensure synthetic batches are characterized by identical spectroscopic profiles (e.g., ≥95% purity via HPLC) to minimize variability in biological testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl [3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate
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methyl [3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate

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